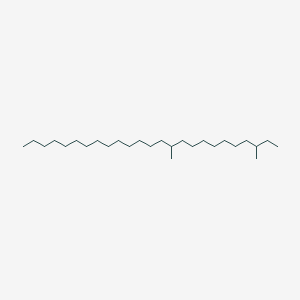
3,11-Dimethylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of dimethylalkane, specifically a dimethyl derivative of pentacosane. This compound is known for its role as a sex pheromone component in certain insect species, such as the greater wax moth, Galleria mellonella .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dimethylpentacosane involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
the principles of organic synthesis, such as the use of catalytic hydrogenation and distillation, can be applied to produce this compound in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,11-Dimethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of hydrocarbons and their reactions.
Biology: Acts as a sex pheromone component in insects, aiding in the study of insect behavior and communication.
Medicine: Potential use in developing environmentally safe pest control methods by disrupting insect mating behaviors.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 3,11-dimethylpentacosane as a sex pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response such as attraction or mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the behavioral response .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethylpentacosane: Another dimethyl derivative of pentacosane, also known for its role as a sex pheromone in insects.
3-Methylpentacosane: A monomethyl derivative with similar chemical properties but different biological activity.
3,11-Dimethylheptacosane: A longer-chain dimethylalkane with distinct physical and chemical properties.
Uniqueness
3,11-Dimethylpentacosane is unique due to its specific role in insect communication as a sex pheromone. Its structure allows it to interact with olfactory receptors in a way that triggers specific behavioral responses, making it a valuable compound for studying insect behavior and developing pest control methods .
Properties
CAS No. |
76275-73-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
3,11-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-8-9-10-11-12-13-14-15-17-21-24-27(4)25-22-19-16-18-20-23-26(3)6-2/h26-27H,5-25H2,1-4H3 |
InChI Key |
NAGZGURRYTWJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


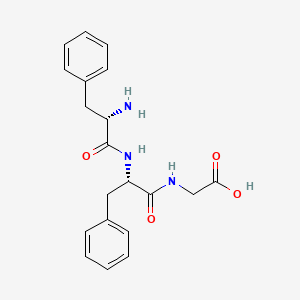
acetaldehyde](/img/structure/B14452501.png)
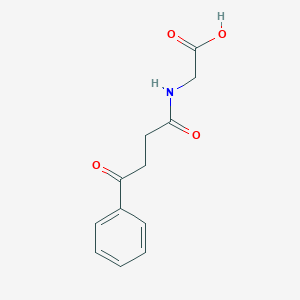
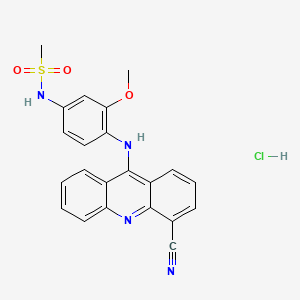
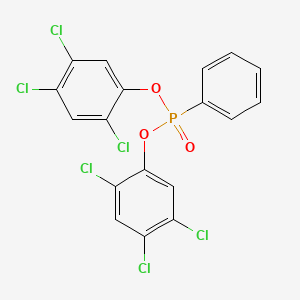
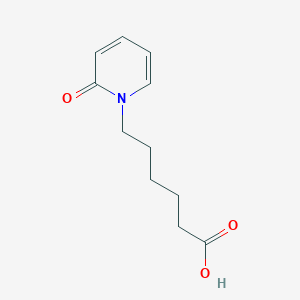
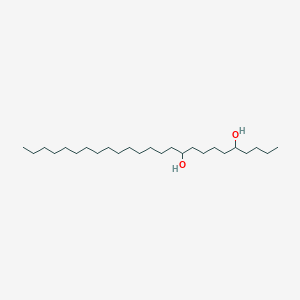
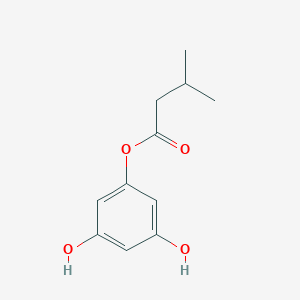
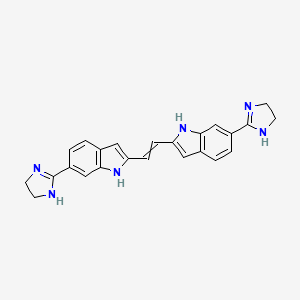
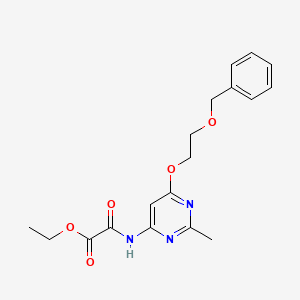
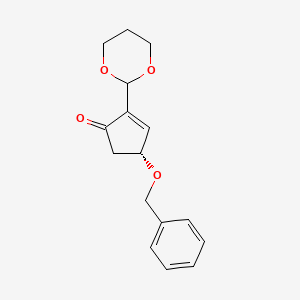
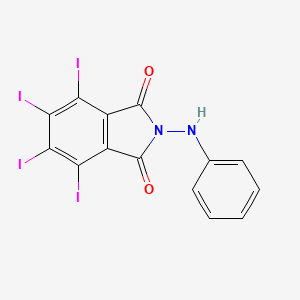

![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
